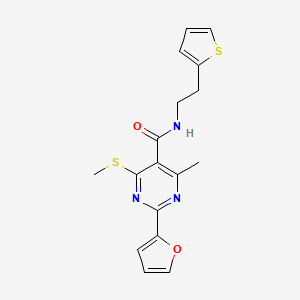

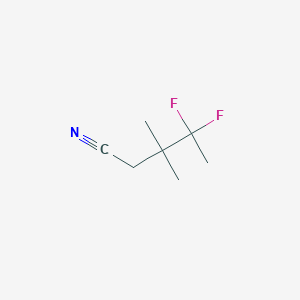

4,4-Difluoro-3,3-dimethylpentanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,4-Difluoro-3,3-dimethylpentanenitrile” is a chemical compound with the molecular formula C7H11F2N . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-3,3-dimethylpentanenitrile” can be represented by the InChI code: 1S/C7H11F2N/c1-6(2,4-5-10)7(3,8)9/h4H2,1-3H3 . This indicates that the molecule consists of a nitrile group (-CN) attached to a pentane backbone with two methyl groups and two fluorine atoms attached.Physical And Chemical Properties Analysis

The molecular weight of “4,4-Difluoro-3,3-dimethylpentanenitrile” is 147.17 . It is a liquid at room temperature .科学的研究の応用

Sequential C–F Bond Functionalizations

One study describes a radical reaction for sequentially removing fluorine atoms from trifluoromethyl groups adjacent to amides or esters, demonstrating an economical route to partially fluorinated molecules. This process allows for the sequential generation of difluoro- and monofluoroalkyl radicals, which can be selectively functionalized to afford diverse fluorinated products. The method presents a controllable and chemoselective approach for modifying carbon-fluorine bonds, highlighting the potential for creating novel fluorinated compounds with tailored properties (You-Jie Yu et al., 2021).

Synthesis of Heteroarenes

Another research effort developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This protocol efficiently synthesizes a series of previously unknown CMe2CF3-containing heteroarenes, which are potentially useful in drug discovery processes. This underscores the relevance of fluorinated compounds in pharmaceutical research, offering new pathways for the development of drug molecules (W. Shi et al., 2018).

Electrolyte Additives for Lithium-Ion Batteries

Research on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium-ion batteries demonstrates significant improvement in cyclic stability. This study highlights the role of fluorinated compounds in enhancing the performance of energy storage devices, indicating their importance beyond pharmaceuticals and agrochemicals. The additive helps form a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution (Wenna Huang et al., 2014).

Synthesis of Polyfluoroaryl Compounds

The synthesis of polyfluoroaryl compounds through the substitution of fluorine in polyfluoroarenes by the Me2As group is another significant application. This process, applied to various polyfluoroarenes, results in derivatives with potential applications as bidentate ligands, demonstrating the versatility of fluorinated compounds in creating complex molecules for advanced materials and catalysis (L. I. Goryunov et al., 2002).

Safety and Hazards

特性

IUPAC Name |

4,4-difluoro-3,3-dimethylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N/c1-6(2,4-5-10)7(3,8)9/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIVIBCSVIQEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)

![benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2587606.png)